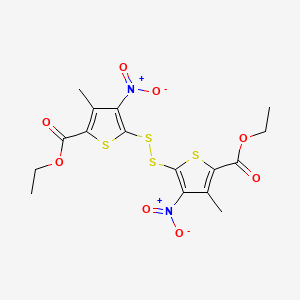
6-(3,4-Dichlorophenyl)pteridine-2,4,7-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 240509 is a chemical compound with the molecular formula C12H9Cl2N7. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 240509 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Chlorination: The core structure is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is further reacted with amines to introduce the amino groups.
Cyclization: The final step involves cyclization to form the desired compound, NSC 240509.
Industrial Production Methods
Industrial production of NSC 240509 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in batches, allowing for better control over reaction conditions.
Continuous Flow Processing: In this method, the reactions are carried out in a continuous flow system, which can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 240509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 240509 can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in
Propriétés
Numéro CAS |
16470-03-4 |
|---|---|
Formule moléculaire |
C12H9Cl2N7 |
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H9Cl2N7/c13-5-2-1-4(3-6(5)14)7-9(15)19-11-8(18-7)10(16)20-12(17)21-11/h1-3H,(H6,15,16,17,19,20,21) |
Clé InChI |
WIMZXSZGSQNCEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



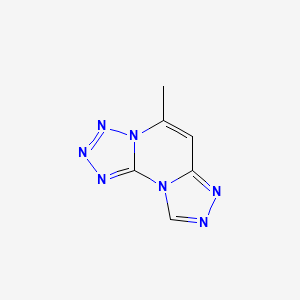
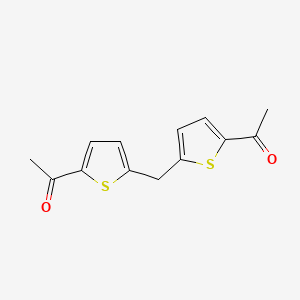
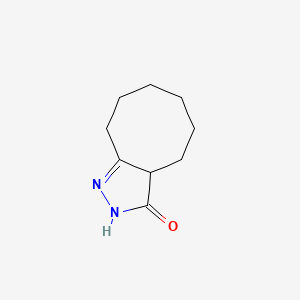
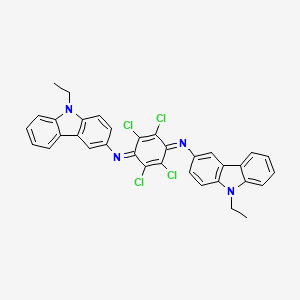
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

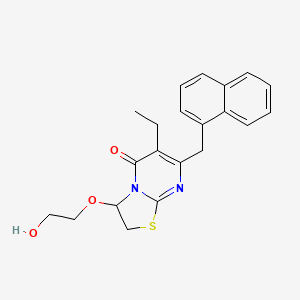
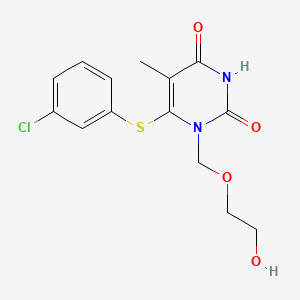

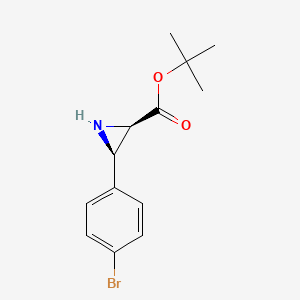
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)
